2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperazine ring, which is further substituted with a 5-fluoro-4-methylpyridine-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 5-Fluoro-4-methylpyridine-2-carboxylic acid: This can be synthesized from 2-amino-5-methylpyridine via diazotization and subsequent fluorination.
Formation of 5-Fluoro-4-methylpyridine-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with piperazine: The acid chloride is reacted with piperazine to form the piperazinyl derivative.
Cyclization with pyrimidine: Finally, the piperazinyl derivative is cyclized with a pyrimidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyrimidine ring.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the rings.
Scientific Research Applications
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
2-Fluoro-4-methylpyridine: A simpler fluorinated pyridine derivative used in various chemical syntheses.
Uniqueness
2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a fluorinated pyridine ring with a piperazine and pyrimidine scaffold makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-9-13(19-10-12(11)16)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPNFDMUNLREJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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